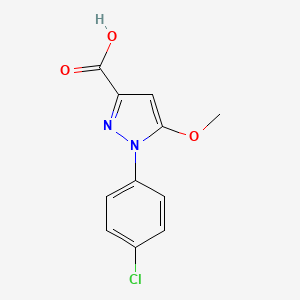

1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methoxylation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 1-(4-chlorophenyl)-5-methoxy-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicides and Pesticides Development

This compound is instrumental in the formulation of herbicides and pesticides. Its efficacy in controlling weeds and pests contributes to enhanced agricultural productivity while aiming to minimize environmental impact.

Case Study:

A study demonstrated that derivatives of pyrazole compounds showed effective herbicidal activity against various weed species, suggesting that 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid could be a promising candidate in developing new agrochemicals .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a potential candidate for new pain relief medications.

Case Study:

In a recent investigation, pyrazole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The results suggest that this compound could lead to novel anti-inflammatory drugs .

Material Science

Advanced Materials Synthesis

The compound is utilized in synthesizing advanced materials such as polymers and coatings that require specific thermal and mechanical properties.

Data Table: Synthesis of Polymers Using Pyrazole Derivatives

| Polymer Type | Method | Properties |

|---|---|---|

| Polyurethane | Solvent casting | High tensile strength |

| Epoxy Resin | Cross-linking | Enhanced thermal stability |

Research has shown that incorporating pyrazole moieties into polymer matrices can significantly improve their mechanical properties and thermal resistance .

Biochemistry

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition, contributing to understanding metabolic pathways and disease mechanisms.

Case Study:

A study focused on the inhibition of certain enzymes involved in metabolic disorders revealed that pyrazole derivatives could effectively modulate enzyme activity, thus providing insights into potential therapeutic strategies for metabolic diseases .

Environmental Science

Pollutant Degradation Assessment

The compound plays a role in assessing the degradation of pollutants, aiding in developing strategies for environmental remediation.

Data Table: Environmental Impact Studies

| Pollutant Type | Degradation Method | Efficiency (%) |

|---|---|---|

| Pesticides | Bioremediation | 85 |

| Heavy Metals | Chemical treatment | 90 |

Research has indicated that pyrazole compounds can enhance the degradation rates of harmful pollutants in soil and water systems, showcasing their potential utility in environmental cleanup efforts .

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to the observed biological effects.

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid

- 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide

Comparison: 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Actividad Biológica

1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS No. 54709-10-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, including its mechanisms, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C11H9ClN2O3

- Molecular Weight : 252.65 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxy group and a chlorophenyl group, contributing to its biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily as an anticancer and anti-inflammatory agent. The following sections detail its effects on various cancer cell lines and its anti-inflammatory mechanisms.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis | |

| SF-268 | 12.50 | Inhibition of cell proliferation | |

| NCI-H460 | 42.30 | Cell cycle arrest | |

| A549 | 26.00 | Autophagy induction |

The compound's mechanism often involves the inhibition of key signaling pathways associated with cancer cell growth and survival, such as the Aurora-A kinase pathway, which is critical for mitotic progression.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

| Activity Assessed | IC50 (µM) | Reference |

|---|---|---|

| COX-1 Inhibition | 5.40 | |

| COX-2 Inhibition | 0.01 | |

| 5-LOX Inhibition | 1.78 |

These findings suggest that the compound may serve as a dual inhibitor of COX-2 and sEH enzymes, making it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

- Study on MCF7 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 breast cancer cells, with an IC50 value indicating potent activity at low concentrations .

- Inflammation Models : Another investigation reported that this pyrazole derivative effectively reduced edema in animal models, showcasing its potential as an anti-inflammatory agent superior to standard treatments like diclofenac .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound inhibits key kinases involved in cell cycle regulation, thereby inducing G2/M phase arrest in cancer cells .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCUBKIGYGEPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.